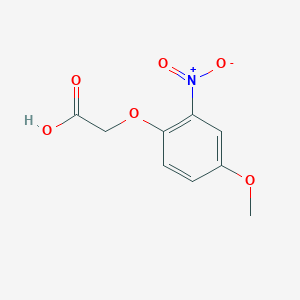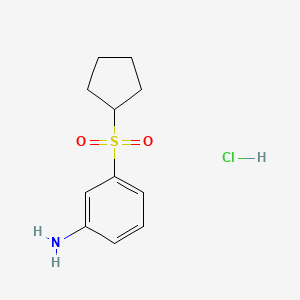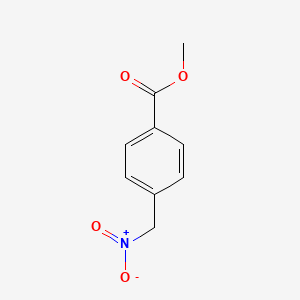
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one is a chemical compound with the molecular formula C5H7F3O3S and a molecular weight of 204.17 g/mol . It is a colorless liquid that is soluble in various organic solvents. This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be achieved through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods often involve bulk synthesis using similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with this compound, where nucleophiles such as amines or thiols replace the trifluoromethyl group. These reactions are usually facilitated by catalysts or under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new synthetic pathways.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify biological molecules makes it a useful tool in molecular biology.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound has a similar trifluoromethyl group but differs in the position of the methylsulfonyl group.
2-Butanone, 1,1,1-trifluoro-4-(methylsulfonyl): This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H7F3O3S |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methylsulfonylbutan-2-one |
InChI |
InChI=1S/C5H7F3O3S/c1-12(10,11)3-2-4(9)5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
WFBDYUOEJDBHKD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)





![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)

